molecular formula C12H18N4O B11876249 2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11876249
M. Wt: 234.30 g/mol
InChI Key: YHFILVJRPVKDFX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one involves several steps. One common method includes the reaction of TFTB-1 with sodium hydroxide in a mixture of ethanol and water. The reaction is heated to 85°C and maintained for 3 hours. After the reaction, vacuum distillation is performed at 80-90°C until no liquid flows out. Purified water is then added, and the mixture is stirred continuously .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthesis process described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. For example, it has been found to inhibit selected members of the STE7 and STE20 subfamily of kinases, which are involved in various cellular processes . The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(4-Methylpiperidin-1-yl)-6,7-dihydro-3H-pyrrolo[3,4-d]pyrimidin-4(5H)-one include:

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which allows it to interact uniquely with certain molecular targets. This unique interaction makes it valuable for specific scientific research applications, particularly in the fields of chemistry and medicine.

Properties

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

2-(4-methylpiperidin-1-yl)-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C12H18N4O/c1-8-2-4-16(5-3-8)12-14-10-7-13-6-9(10)11(17)15-12/h8,13H,2-7H2,1H3,(H,14,15,17)

InChI Key

YHFILVJRPVKDFX-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(CNC3)C(=O)N2

Origin of Product

United States

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